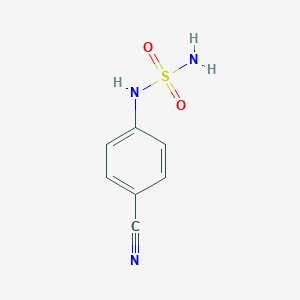

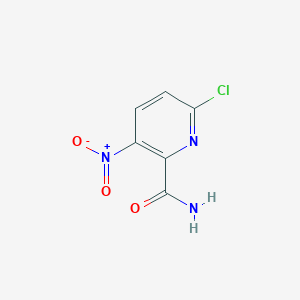

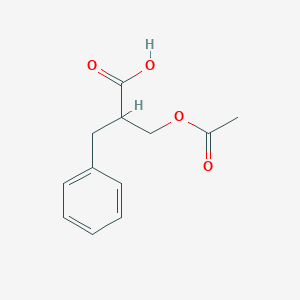

N-(4-氰基苯基)磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

4-氰基苯基磺酰胺在科学研究中有多种应用:

作用机制

4-氰基苯基磺酰胺的作用机制涉及它与特定分子靶标和途径的相互作用. 通过抑制这种酶,磺酰胺阻止叶酸的生成,叶酸是细菌生长和复制所必需的 . 这种机制使磺酰胺成为有效的抗菌剂 .

生化分析

Biochemical Properties

N-(4-cyanophenyl)sulfamide is a type of sulfonamide, a group of compounds known for their wide range of pharmacological activities . Sulfonamides, including N-(4-cyanophenyl)sulfamide, can act as inhibitors of carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biochemical reactions. The inhibition of these enzymes by N-(4-cyanophenyl)sulfamide can affect a variety of biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Cellular Effects

They can induce mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides

Molecular Mechanism

Sulfonamides, including N-(4-cyanophenyl)sulfamide, are known to inhibit enzymes by forming a coordination bond with the active site of the enzyme . For example, they can inhibit carbonic anhydrase by coordinating with the zinc ion in the enzyme’s active site . This prevents the formation of the zinc hydroxide nucleophile, which is critical for the hydration of CO2 to bicarbonate .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of N-(4-cyanophenyl)sulfamide in laboratory settings. They are resistant to reduction at the sulfur center and stable against hydrolysis . This suggests that N-(4-cyanophenyl)sulfamide may also exhibit stability over time in laboratory settings.

Dosage Effects in Animal Models

The effects of N-(4-cyanophenyl)sulfamide at different dosages in animal models have not been specifically studied. Sulfonamides are commonly used in veterinary medicine to treat a variety of diseases . The dosage and frequency of administration depend on the specific drug and the species being treated .

Metabolic Pathways

Sulfonamides are known to be involved in the inhibition of folic acid synthesis . They can block the conversion of para-aminobenzoic acid to dihydropteroate, a key step in the synthesis of folic acid .

Transport and Distribution

There is currently no specific information available on the transport and distribution of N-(4-cyanophenyl)sulfamide within cells and tissues. Sulfonamides are known to be distributed throughout the body after administration . They can cross cell membranes and distribute into body fluids and tissues .

准备方法

化学反应分析

4-氰基苯基磺酰胺可以进行多种化学反应,包括:

取代反应: 磺酰胺基团可以参与亲核取代反应,其中磺酰胺氮可以被其他亲核试剂取代.

氧化和还原:

这些反应中常用的试剂包括氢氧化钠或碳酸钾等碱,以及盐酸或硫酸等酸. 这些反应形成的主要产物取决于所使用的具体条件和试剂.

相似化合物的比较

4-氰基苯基磺酰胺可以与其他磺酰胺衍生物进行比较,例如:

磺胺甲噁唑: 一种常用的抗生素,也抑制二氢叶酸合成酶.

磺胺嘧啶: 另一种磺酰胺类抗生素,与乙胺嘧啶联用治疗弓形虫病.

磺胺醋酰胺: 用于治疗细菌性眼部感染.

4-氰基苯基磺酰胺的独特之处在于其特定的结构,它在苯环的对位有一个氰基. 这种独特的结构可能赋予与其他磺酰胺衍生物相比不同的化学和生物学性质.

属性

IUPAC Name |

1-cyano-4-(sulfamoylamino)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c8-5-6-1-3-7(4-2-6)10-13(9,11)12/h1-4,10H,(H2,9,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOYAXPHCAOZCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NS(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597031 |

Source

|

| Record name | N-(4-Cyanophenyl)sulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164648-70-8 |

Source

|

| Record name | N-(4-Cyanophenyl)sulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

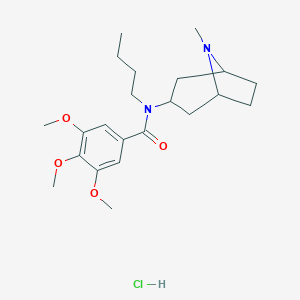

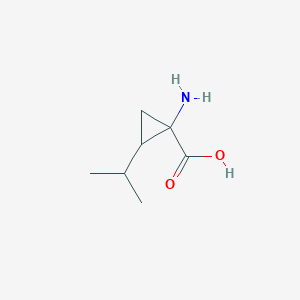

![1-Azabicyclo[2.2.2]octan-2-amine](/img/structure/B61463.png)

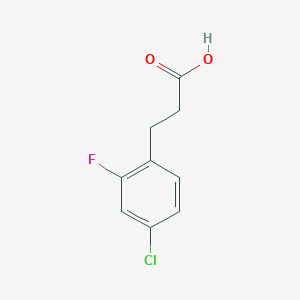

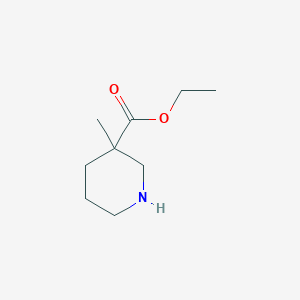

![3-(Bromomethyl)-1-azabicyclo[1.1.0]butane](/img/structure/B61486.png)

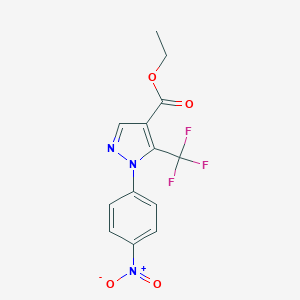

![[4-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]phenyl]methyl morpholine-4-carboxylate](/img/structure/B61494.png)